1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone derivative with significant relevance in medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in the development of antibiotics and other pharmaceutical agents .
Mechanism of Action
Target of Action
The primary target of 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the CB2 cannabinoid receptor . The CB2 receptor is part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
This compound interacts with the CB2 receptor through a combination of hydrogen bond and aromatic/hydrophobic interactions . This interaction triggers a series of intracellular events, leading to changes in cell function .
Biochemical Pathways
It is known that activation of the cb2 receptor can influence a variety of signaling pathways, including those involved in inflammation and pain sensation .
Result of Action
As a potent and selective CB2 cannabinoid receptor agonist , this compound can have a variety of molecular and cellular effects. For instance, it may help reduce inflammation and pain by modulating the activity of the CB2 receptor .
Biochemical Analysis
Biochemical Properties
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid plays a significant role in biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit HIV infection in vitro by binding to the receptor CD4 on the surface of T cells . Additionally, it exhibits cytotoxic effects against cancer cells and other human cell lines . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the CD4 receptor on T cells can inhibit HIV infection, thereby impacting the immune response . Moreover, its cytotoxic effects on cancer cells suggest that it can alter cellular metabolism and induce cell death in malignant cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the compound’s interaction with the CD4 receptor involves a combination of hydrogen bond and aromatic/hydrophobic interactions . These interactions can lead to the inhibition of HIV infection and modulation of immune responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that certain derivatives of this compound can undergo decarboxylation even at room temperature, which may affect their stability and long-term efficacy . Additionally, prolonged exposure to the compound in vitro or in vivo can lead to changes in cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of HIV infection or cytotoxicity against cancer cells. At higher doses, it may cause toxic or adverse effects. For example, high doses of similar quinoline derivatives have been associated with cytotoxicity and adverse effects on cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which can affect its bioavailability and efficacy . Additionally, its interaction with metabolic enzymes can influence metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, its interaction with the CD4 receptor on T cells suggests that it can be localized to specific cellular compartments . This localization can affect its accumulation and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with the CD4 receptor on T cells indicates that it may be localized to the cell membrane or endocytic vesicles . This localization can influence its ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the reaction of ethyl anthranilate with ethyl acetoacetate under acidic conditions to form the quinoline ring. This is followed by oxidation and subsequent carboxylation to introduce the carboxylic acid group at the 3-position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups are used under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 1-ethyl-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored as a lead compound for the development of new antibiotics and anti-inflammatory agents.
Industry: Utilized in the production of dyes and pigments due to its stable quinoline structure.
Comparison with Similar Compounds
Nalidixic Acid: Another quinolone derivative with antibacterial properties.
Ciprofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Levofloxacin: A more potent fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness: 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and carboxylic acid at the 3-position make it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
1-ethyl-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-13-7-9(12(15)16)11(14)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEJADLCFCHIGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364167 | |
Record name | 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23789-88-0 | |
Record name | 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do different fungal species interact with and modify the structure of 1-Ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?
A1: The research demonstrates distinct transformation patterns of 1-Ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid by different fungi. Streptomyces surinam catalyzes the formation of the corresponding methyl ester. In contrast, Penicillium adametzi facilitates hydroxylation at the 7-methyl substituent. This highlights the diverse enzymatic capabilities of these microbial species and their potential for generating novel derivatives. []
Q2: Does the presence of a methoxy substituent influence the microbial transformation of 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives?
A2: Yes, the study reveals that the presence of a methoxy group can alter the microbial transformation outcome. While Penicillium adametzi hydroxylates 1-Ethyl-7-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the same fungus performs a phenol ether cleavage when presented with 1-Ethyl-8-methoxy-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This suggests that the enzyme's substrate specificity and the resulting transformation are influenced by the nature and position of substituents on the core structure. []
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